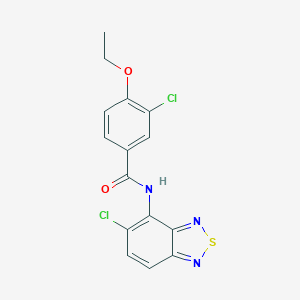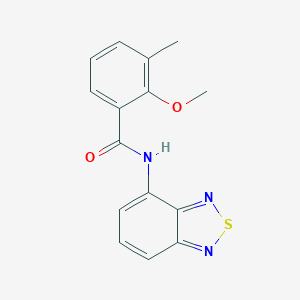![molecular formula C21H27N3O2 B251115 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251115.png)
4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in cancer cell growth and proliferation. Additionally, the compound has been shown to induce DNA damage and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential therapeutic properties in the treatment of cancer. However, there are also limitations to its use. For example, the compound may have off-target effects that could interfere with other cellular processes. Additionally, the compound may have limited solubility in aqueous solutions, which could affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with cancer cells. Another direction is to explore its potential therapeutic properties in other diseases, such as neurodegenerative disorders. Additionally, researchers could investigate ways to improve the compound's solubility and bioavailability for use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic properties in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the compound's potential and to explore its use in other diseases.
Synthesemethoden
The synthesis of 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-isopropoxybenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C21H27N3O2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H27N3O2/c1-16(2)26-20-10-4-17(5-11-20)21(25)22-18-6-8-19(9-7-18)24-14-12-23(3)13-15-24/h4-11,16H,12-15H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
VBFOMTAOGYMAGZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
